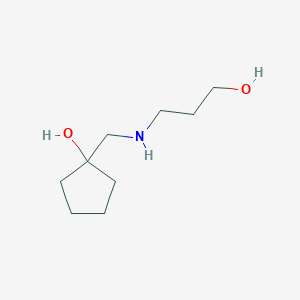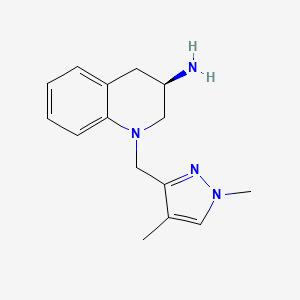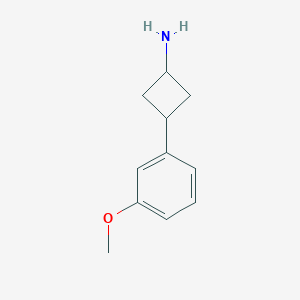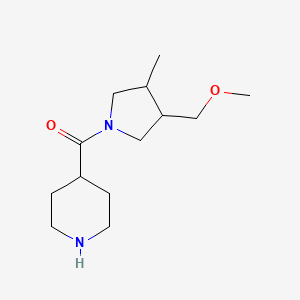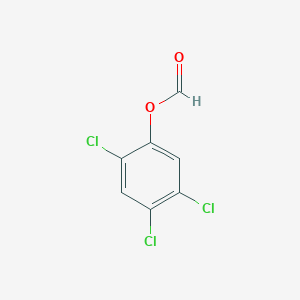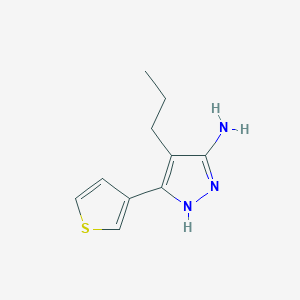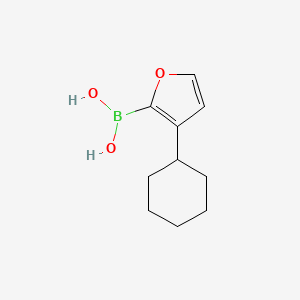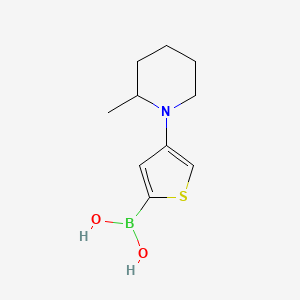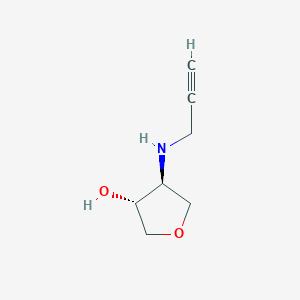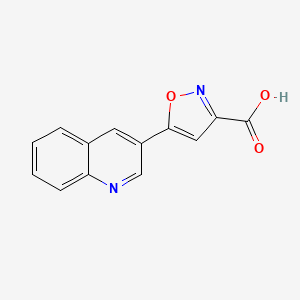
5-(3-Quinolyl)isoxazole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Quinolin-3-yl)isoxazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of quinoline and isoxazole Quinoline is a nitrogen-containing aromatic compound, while isoxazole is a five-membered ring containing both nitrogen and oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of quinoline derivatives with isoxazole precursors under specific conditions. For instance, the condensation of quinoline-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a base can yield the desired isoxazole ring .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the cyclization process. Metal-free synthetic routes are also explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or isoxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted quinoline and isoxazole derivatives, which can exhibit different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
5-(Quinolin-3-yl)isoxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Wirkmechanismus
The mechanism of action of 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the isoxazole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects such as inhibition of cell proliferation in cancer .
Vergleich Mit ähnlichen Verbindungen
Quinoline Derivatives: Compounds like chloroquine and camptothecin share the quinoline structure but differ in their biological activities and applications.
Isoxazole Derivatives: Compounds such as isoxazole-4-carboxylic acid and isoxazole-5-carboxylic acid have similar structures but different functional groups and properties.
Uniqueness: 5-(Quinolin-3-yl)isoxazole-3-carboxylic acid is unique due to its combined quinoline and isoxazole structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various fields of research and application .
Eigenschaften
Molekularformel |
C13H8N2O3 |
|---|---|
Molekulargewicht |
240.21 g/mol |
IUPAC-Name |
5-quinolin-3-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H8N2O3/c16-13(17)11-6-12(18-15-11)9-5-8-3-1-2-4-10(8)14-7-9/h1-7H,(H,16,17) |
InChI-Schlüssel |
QBZZRGRSCWVOEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CC(=NO3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


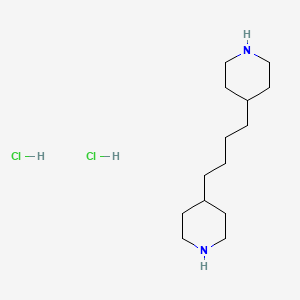
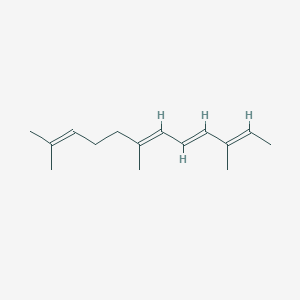
![2-Neopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13345715.png)
![4,9-Bis(5-bromothiophen-2-yl)naphtho[2,3-c][1,2,5]thiadiazole](/img/structure/B13345722.png)
